N~4~-(2-fluorophenyl)-N~2~-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a methylbutyl group, and a nitro group attached to a pyrimidine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable leaving group.
Addition of the Methylbutyl Group: The methylbutyl group is attached through an alkylation reaction, typically using an alkyl halide and a strong base.
Industrial Production Methods
In industrial settings, the production of N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE may involve optimized versions of the above synthetic routes. Large-scale production often employs continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding specificity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N4-(2-Chlorophenyl)-N2-(3-Methylbutyl)-5-Nitropyrimidine-2,4,6-Triamine
- N4-(2-Bromophenyl)-N2-(3-Methylbutyl)-5-Nitropyrimidine-2,4,6-Triamine
- N4-(2-Methylphenyl)-N2-(3-Methylbutyl)-5-Nitropyrimidine-2,4,6-Triamine
Uniqueness
N4-(2-FLUOROPHENYL)-N2-(3-METHYLBUTYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its chlorinated, brominated, or methylated analogs.
Properties
Molecular Formula |
C15H19FN6O2 |
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Molecular Weight |
334.35 g/mol |
IUPAC Name |
4-N-(2-fluorophenyl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H19FN6O2/c1-9(2)7-8-18-15-20-13(17)12(22(23)24)14(21-15)19-11-6-4-3-5-10(11)16/h3-6,9H,7-8H2,1-2H3,(H4,17,18,19,20,21) |
InChI Key |
IZIMMDABFYUVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=C(C(=N1)NC2=CC=CC=C2F)[N+](=O)[O-])N |
Origin of Product |
United States |
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